molecular formula C17H24O10 B7942906 Verbenalin

Verbenalin

Cat. No.: B7942906
M. Wt: 388.4 g/mol
InChI Key: HLXRWTJXGMHOFN-UDHWGNCTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1S,4aS,7S,7aR)-7-methyl-5-oxo-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate is a complex organic compound with a unique structure It is characterized by a cyclopenta[c]pyran ring system, which is fused with a glucopyranosyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Verbenalin involves multiple steps, including the formation of the cyclopenta[c]pyran ring and the attachment of the glucopyranosyl moiety. The reaction conditions typically involve the use of specific catalysts and solvents to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control .

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,4aS,7S,7aR)-7-methyl-5-oxo-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl (1S,4aS,7S,7aR)-7-methyl-5-oxo-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Verbenalin involves its interaction with specific molecular targets. The glucopyranosyl moiety allows it to bind to carbohydrate-recognizing proteins, influencing various biological pathways. The compound’s unique structure enables it to modulate enzyme activity and receptor interactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1S,4aR,6S,7R,7aS)-1-(β-D-glucopyranosyloxy)-4a,7-dihydroxy-6-[(2E)-3-(4-hydroxyphenyl)-2-propenoyl]oxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate
  • (4aR,7S,7aS)-4,7-Dimethyl-5,6,7,7a-tetrahydrocyclopenta[c]pyran-1(4aH)-one

Uniqueness

Methyl (1S,4aS,7S,7aR)-7-methyl-5-oxo-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate is unique due to its specific stereochemistry and the presence of both a cyclopenta[c]pyran ring and a glucopyranosyl moiety. This combination of features makes it distinct from other similar compounds and contributes to its diverse applications in scientific research .

Biological Activity

Verbenalin is a bioactive compound predominantly found in Verbena officinalis, known for its various pharmacological properties. Recent studies have highlighted its potential in treating neurodegenerative diseases, particularly Alzheimer's disease (AD), as well as its immunomodulatory and antioxidant effects. This article provides an overview of the biological activities associated with this compound, supported by research findings and case studies.

Recent research has demonstrated that this compound significantly reduces amyloid-beta (Aβ) peptide generation, a hallmark of Alzheimer's disease. In a study involving Swedish mutant amyloid precursor protein (APP)-overexpressing Neuro2a cells, this compound treatment resulted in decreased intracellular expression and release of APP protein, leading to a reduction in Aβ production. This effect was corroborated by immunohistochemistry (IHC) analysis in AD animal models, where treated subjects exhibited lower levels of Aβ and tau proteins in the hippocampus compared to untreated controls .

Table 1: Effects of this compound on Aβ Production

TreatmentAβ Levels (Relative Intensity)Tau Levels (Relative Intensity)BDNF Expression
ControlHighHighLow
This compound 100 mg/kgModerateModerateRestored
This compound 200 mg/kgLowLowRestored
DonepezilModerateLowModerate

2. Sleep-Promoting and Antioxidant Activities

This compound has been identified as a sleep-promoting agent, which may be beneficial for individuals suffering from sleep disorders. Its antioxidant properties further enhance its therapeutic potential by reducing oxidative stress in neural tissues. Studies indicate that this compound can improve brain microcirculation and protect against cerebral ischemic damage, thus contributing to overall brain health .

3. Immunomodulatory Effects

Research has shown that this compound enhances natural killer (NK) cell activity, suggesting its role as an immunomodulator. It binds to inhibitory receptors on NK cells, such as NKG2A and KIR2DL1, thereby promoting cytotoxic activity against viral infections . This mechanism could be leveraged for therapeutic applications in viral diseases.

Case Study: Immunomodulation by this compound

In a controlled study involving viral infection models, administration of this compound led to a significant increase in NK cell-mediated cytotoxicity. The results indicated that this compound not only enhanced the efficiency of NK cells but also reduced inhibitory signaling pathways that typically dampen immune responses.

4. Safety and Toxicity

While the therapeutic benefits of this compound are promising, it is essential to consider its safety profile. Preliminary studies suggest that this compound has low toxicity levels; however, further research is required to establish comprehensive safety data across different dosages and treatment durations .

Properties

IUPAC Name

methyl (1S,4aS,7S,7aR)-7-methyl-5-oxo-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O10/c1-6-3-8(19)11-7(15(23)24-2)5-25-16(10(6)11)27-17-14(22)13(21)12(20)9(4-18)26-17/h5-6,9-14,16-18,20-22H,3-4H2,1-2H3/t6-,9-,10+,11-,12-,13+,14-,16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXRWTJXGMHOFN-UDHWGNCTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.